BenchChemオンラインストアへようこそ!

2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Fragment-Based Drug Discovery Lead Optimisation Physicochemical Properties

2,3‑Dibromo‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine is a bicyclic heterocyclic building block bearing bromine at both the 2‑ and 3‑positions of the partially saturated imidazo[1,2‑a]pyridine scaffold. The molecular formula is C₇H₈Br₂N₂ and the molecular weight is 279.96 g mol⁻¹.

Molecular Formula C7H8Br2N2
Molecular Weight 279.96 g/mol
CAS No. 156817-73-1
Cat. No. B1313095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
CAS156817-73-1
Molecular FormulaC7H8Br2N2
Molecular Weight279.96 g/mol
Structural Identifiers
SMILESC1CCN2C(=NC(=C2Br)Br)C1
InChIInChI=1S/C7H8Br2N2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H2
InChIKeyUVSGSHSBMKNXLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3‑Dibromo‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine (CAS 156817-73-1) – Core Identity for Research Sourcing


2,3‑Dibromo‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine is a bicyclic heterocyclic building block bearing bromine at both the 2‑ and 3‑positions of the partially saturated imidazo[1,2‑a]pyridine scaffold . The molecular formula is C₇H₈Br₂N₂ and the molecular weight is 279.96 g mol⁻¹ . It is primarily used as a versatile intermediate for further functionalisation via cross‑coupling or substitution chemistry rather than as a final active pharmaceutical ingredient (API) .

2,3‑Dibromo‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine – Why Simple Halogen Swaps Alter Reactivity and Synthetic Utility


Replacement of the dibromo motif with mono‑halo or diiodo analogs is not straightforward because the two bromine atoms confer both a specific electronic profile and the capacity for sequential, chemoselective transformations. The C–Br bonds have bond dissociation energies intermediate between C–Cl and C–I, which can be exploited in stepwise cross‑coupling protocols (e.g., first coupling at the more reactive position, leaving the second bromide for a subsequent transformation) . The only proximal comparator identified in the supplier landscape is 2,3‑diiodo‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine (CAS 1373338-07-8), which has a molecular weight of 373.96 g mol⁻¹ and markedly higher reactivity (and cost) due to the weaker C–I bonds . This difference means that generic substitution would alter reaction selectivity, product profiles, and downstream purification requirements.

2,3‑Dibromo‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine – Comparator‑Anchored Quantitative Differentiation Evidence


Molecular Weight Advantage for Atom Economy in Fragment‑Based Library Synthesis

The 2,3‑dibromo derivative (MW = 279.96 g mol⁻¹) is significantly lighter than the 2,3‑diiodo analog (MW = 373.96 g mol⁻¹) . In the context of fragment‑based drug discovery (FBDD), where a 'rule of three' (MW < 300 Da) is often applied, the dibromo compound falls within the acceptable fragment size, whereas the diiodo version exceeds it by ~94 Da [1]. This lower molecular weight facilitates compliance with fragment libraries and may improve ligand efficiency indices during hit‑to‑lead progression.

Fragment-Based Drug Discovery Lead Optimisation Physicochemical Properties

Bond Dissociation Energy: Sequential Reactivity Advantage over Diiodo Analog

The C–Br bond dissociation energy (BDE) in aromatic systems is approximately 337 kJ mol⁻¹, whereas the C–I BDE is roughly 280 kJ mol⁻¹ [1]. The significantly higher stability of the C–Br bonds in 2,3‑dibromo‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine allows for controlled, sequential cross‑coupling reactions (e.g., Sonogashira or Suzuki‑Miyaura) where one bromide is chemically differentiated and functionalised before the second . The diiodo analog, with weaker C–I bonds, is more prone to competitive dual‑coupling and oxidative addition under milder conditions, reducing chemoselectivity and complicating purification.

Cross‑Coupling Chemistry Sequential Functionalisation Organohalide Reactivity

Purity and Storage Specifications Relative to Mono‑Iodo Analogs

Commercially available 2,3‑dibromo‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine is offered at purities of ≥96% (e.g., Leyan) and ≥98% (e.g., MolCore) with storage at 2–8 °C . In contrast, the mono‑iodo analog 3‑iodo‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine is typically listed at 95% purity (AKSci) . While no explicit comparative stability study was located, the higher typical purity and defined cold‑storage requirements for the dibromo compound suggest a more robust commercial specification profile that is advantageous for reproducible synthetic applications.

Quality Control Storage Stability Procurement Specifications

Pricing Scalability Favors Dibromo over Diiodo for Multi‑Step Syntheses

The pricing structure for 2,3‑dibromo‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine is well‑established, with Fujifilm Wako offering quantities from 250 mg ( ~10,000 JPY) to 5 g ( ~112,000 JPY) . The diiodo comparator is less widely listed and, where available, commands a significant premium owing to the higher cost of iodine starting materials and the greater synthetic processing required . This cost differential is a practical procurement differentiator when planning multi‑step synthetic routes on a research scale.

Cost Efficiency Scale‑Up Potential Laboratory Procurement

Spectroscopic Characterization Enables Unambiguous Identity Confirmation

The ¹H NMR spectrum of the dibromo compound is publicly available (SpectraBase Compound ID 143V3G7JqXu), providing a reference for identity testing and batch‑to‑batch consistency [1]. For the 2,3‑diiodo analog, comprehensive spectroscopic data—particularly ¹H NMR—are less readily accessible in public databases, increasing the analytical burden for research teams needing to confirm the structure upon receipt . The availability of a verified ¹H NMR spectrum reduces in‑house characterisation time and supports regulatory documentation for later‑stage projects.

Analytical Chemistry QC/QA Structural Confirmation

2,3‑Dibromo‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine – Preferred Application Scenarios from Evidence


Fragment‑Based Library Design Requiring Low‑Molecular‑Weight Dibromo Scaffolds

Given its MW = 279.96 g mol⁻¹ , which complies with the fragment rule of three (MW < 300 Da), 2,3‑dibromo‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine is well‑suited for inclusion in fragment screening libraries. The dibromo substitution pattern also provides two reactive handles for hit elaboration once a fragment hit is identified .

Sequential C–C Bond‑Forming Reactions for Complex Heterocyclic Architectures

The C–Br bonds (~337 kJ mol⁻¹) are sufficiently stable to permit stepwise Sonogashira or Suzuki‑Miyaura couplings, enabling the construction of unsymmetrically substituted drug‑like molecules [1]. This is a key differentiator from the diiodo analog, where C–I bonds (~280 kJ mol⁻¹) are more prone to simultaneous coupling.

Medicinal Chemistry Programs Requiring High‑Purity Building Blocks with Validated Analytics

With vendor purity specifications of ≥96–98% and a publicly available ¹H NMR reference spectrum [2], the compound offers a reliable starting point for SAR studies. The lower purity (95%) and limited spectral data for the mono‑iodo analog make the dibromo variant more attractive for projects where analytical traceability is critical.

Budget‑Constrained Academic or SME Synthesis Workflows

The well‑established pricing structure (e.g., Fujifilm Wako at ~10,000 JPY for 250 mg) and better availability compared to the diiodo analog reduce the financial and supply‑chain risks, making the dibromo compound the preferred starting material for multi‑step exploratory syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.